2-Propenoic acid, 2-methyl-, 6-iodohexyl ester
Beschreibung
2-Propenoic acid, 2-methyl-, 6-iodohexyl ester is a chemical compound with the molecular formula C10H17IO2 and a molecular weight of 296.15 g/mol . This compound is known for its unique structure, which includes an iodine atom attached to a hexyl ester group. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Eigenschaften
CAS-Nummer |
178328-41-1 |
|---|---|
Molekularformel |
C10H17IO2 |
Molekulargewicht |
296.14 g/mol |
IUPAC-Name |
6-iodohexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H17IO2/c1-9(2)10(12)13-8-6-4-3-5-7-11/h1,3-8H2,2H3 |
InChI-Schlüssel |
GWBLGLJEJCRJKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCCCI |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-Propenoic acid, 2-methyl-, 6-iodohexyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 6-iodohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .
Analyse Chemischer Reaktionen
2-Propenoic acid, 2-methyl-, 6-iodohexyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, 6-iodohexyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions due to its reactivity.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-, 6-iodohexyl ester involves its reactivity with various molecular targets. The iodine atom can participate in substitution reactions, while the ester group can undergo hydrolysis or oxidation. These reactions enable the compound to interact with different biochemical pathways and molecular targets, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
2-Propenoic acid, 2-methyl-, 6-iodohexyl ester can be compared with other similar compounds such as:
2-Propenoic acid, 2-methyl-, hexyl ester: This compound lacks the iodine atom, making it less reactive in substitution reactions.
2-Propenoic acid, 2-methyl-, hexadecyl ester: This compound has a longer alkyl chain, which affects its physical properties and reactivity.
2-Propenoic acid, 2-methyl-, 6-bromohexyl ester: This compound has a bromine atom instead of iodine, which influences its reactivity and applications.
These comparisons highlight the unique properties of 2-Propenoic acid, 2-methyl-, 6-iodohexyl ester, particularly its reactivity due to the presence of the iodine atom.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
